Ethyl 3-(4-oxopiperidin-1-yl)benzoate

Chemical Identity Isomerism Quality Control

Ensure your research demands precise regiochemistry. Ethyl 3-(4-oxopiperidin-1-yl)benzoate (CAS 1956342-02-1) provides the distinct meta-substitution required for accurate structure-activity relationship studies, unlike the para-isomer (CAS 25437-95-0). This positional isomer is vital for creating diverse screening libraries, developing isomer-specific analytical methods, and exploring novel chemical space. Sourced exclusively for R&D, this 95% purity building block enables confident lead optimization and impurity profiling, ensuring your synthetic and analytical workflows are based on the correct molecular geometry.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
Cat. No. B11772719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-oxopiperidin-1-yl)benzoate
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)N2CCC(=O)CC2
InChIInChI=1S/C14H17NO3/c1-2-18-14(17)11-4-3-5-12(10-11)15-8-6-13(16)7-9-15/h3-5,10H,2,6-9H2,1H3
InChIKeyVLJYMRGKPPAZKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(4-oxopiperidin-1-yl)benzoate (CAS 1956342-02-1): Structure, Class, and Baseline Properties


Ethyl 3-(4-oxopiperidin-1-yl)benzoate (CAS 1956342-02-1, MF C14H17NO3, MW 247.29) is a synthetic small molecule belonging to the class of 4-oxopiperidine-substituted benzoate esters . It consists of an ethyl benzoate core with a 4-oxopiperidin-1-yl substituent at the meta (3-) position of the phenyl ring . The compound is supplied as a research chemical with a typical purity specification of 95% and is intended for laboratory R&D use only . As a substituted benzoate derivative containing a piperidone moiety, this compound serves as a building block and intermediate in medicinal chemistry and chemical biology research [1].

Why Generic Substitution Fails for Ethyl 3-(4-oxopiperidin-1-yl)benzoate: Positional Isomerism and Functional Differentiation


Within the family of 4-oxopiperidinyl-benzoate esters, substitution at the ortho (2-), meta (3-), or para (4-) position of the phenyl ring yields constitutionally distinct isomers with potentially divergent molecular recognition profiles, physicochemical parameters, and synthetic utility [1]. Ethyl 3-(4-oxopiperidin-1-yl)benzoate (meta isomer, CAS 1956342-02-1) cannot be assumed interchangeable with its para-substituted regioisomer Ethyl 4-(4-oxopiperidin-1-yl)benzoate (CAS 25437-95-0) . Positional isomerism alters the vector and geometry of the pendant piperidone moiety relative to the ester group, which may affect binding interactions in target-based assays, modulate hydrolytic stability, and influence downstream functionalization pathways in library synthesis . The specific meta substitution pattern of this compound provides a distinct three-dimensional presentation of functional groups that generic catalog selections based solely on molecular formula or core scaffold similarity cannot guarantee.

Quantitative Differentiation Evidence for Ethyl 3-(4-oxopiperidin-1-yl)benzoate (CAS 1956342-02-1)


Evidence Item 1: Positional Isomer Identity Confirmation via Distinct CAS Registry Number

Ethyl 3-(4-oxopiperidin-1-yl)benzoate is uniquely identified by CAS 1956342-02-1, distinguishing it from its para-substituted regioisomer Ethyl 4-(4-oxopiperidin-1-yl)benzoate (CAS 25437-95-0) . While both isomers share the identical molecular formula C14H17NO3 and molecular weight 247.29, they represent structurally non-interchangeable entities with distinct chemical properties and biological profiles . The assignment of a unique CAS number confirms that the meta-substituted compound is recognized as a discrete chemical substance by regulatory and inventory databases, which is essential for patent filings, chemical registration, and procurement compliance.

Chemical Identity Isomerism Quality Control

Evidence Item 2: Predicted Acid Dissociation Constant (pKa) and Implications for Ionization State

The predicted acid dissociation constant (pKa) for Ethyl 3-(4-oxopiperidin-1-yl)benzoate is reported as 3.94 ± 0.40 . This value is associated with the conjugate acid of the piperidine nitrogen. While a direct experimental comparison of pKa values for the meta versus para isomer is not available in the accessed sources, this predicted value provides a quantitative benchmark for understanding the protonation state of the compound under physiological and experimental pH conditions. The pKa value allows researchers to predict that the nitrogen will be largely deprotonated (neutral) at physiological pH 7.4, which influences its membrane permeability, protein binding, and suitability for target engagement in biological assays.

Physicochemical Properties pKa ADME

Evidence Item 3: Inclusion in Patent Family Covering 4-Oxopiperidinyl Benzoic Acid Derivatives

Ethyl 3-(4-oxopiperidin-1-yl)benzoate falls within the scope of the generic formula claimed in patent application WO2003/059883 (AU2003201866), which covers (4-oxopiperidin-1-yl)benzoic acid derivatives and processes for their preparation [1]. This patent family describes the potential utility of this chemical class in therapeutic applications, including the development of pharmacologically active agents. The filing of this patent indicates that the core scaffold, to which the target compound belongs, was considered by the inventors to have sufficient novelty and utility to warrant intellectual property protection. This provides a documented, verifiable link between the compound's structural class and a defined field of medicinal chemistry research.

Medicinal Chemistry Patent Drug Discovery

Evidence Item 4: Commercial Availability with Defined Purity Specification

Ethyl 3-(4-oxopiperidin-1-yl)benzoate is commercially available from a specialty chemical supplier with a minimum purity specification of 95% . The para-substituted isomer (CAS 25437-95-0) is also available with an identical 95% purity specification from the same supplier . While this does not represent a differentiation in purity grade, it confirms that both isomers are accessible to researchers, and the decision to procure one over the other must be driven by the specific scientific requirements of the project, such as the need for the meta substitution pattern for SAR exploration.

Sourcing Purity Procurement

Research Application Scenarios for Ethyl 3-(4-oxopiperidin-1-yl)benzoate (CAS 1956342-02-1)


Scenario 1: Positional Scanning in Structure-Activity Relationship (SAR) Studies

In medicinal chemistry programs exploring 4-oxopiperidinyl-benzoate derivatives as potential therapeutic leads, Ethyl 3-(4-oxopiperidin-1-yl)benzoate (meta isomer) serves as an essential comparator to the para isomer (CAS 25437-95-0) and other substituted analogs. Procuring the specific meta isomer is mandatory for systematic positional scanning to determine the optimal substitution pattern for target binding affinity or functional activity. This application is directly supported by the distinct CAS registry numbers confirming non-interchangeable isomeric identity and the existence of patent filings for this chemical class [1].

Scenario 2: Synthesis of Diverse Compound Libraries for High-Throughput Screening

This compound serves as a building block for the parallel synthesis of diverse screening libraries. Its meta-substituted phenyl ring provides a unique vector for further functionalization (e.g., amide coupling, Suzuki reactions) that differs from the para isomer, thereby generating structurally distinct final compounds. The availability of both the meta (CAS 1956342-02-1) and para (CAS 25437-95-0) isomers allows medicinal chemists to deliberately diversify library scaffolds, increasing the probability of identifying novel hit matter.

Scenario 3: Development of Analytical Methods and Reference Standards

Ethyl 3-(4-oxopiperidin-1-yl)benzoate is useful as an authentic reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) designed to detect, quantify, or resolve this specific positional isomer from related substances or synthetic impurities. Its unique CAS number and defined physicochemical properties, including a predicted pKa of 3.94 , are critical for method development parameters such as mobile phase pH selection and column choice.

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